2-Methylhex-2-enoic acid 2-Methylhex-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13349638
InChI: InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
SMILES: CCCC=C(C)C(=O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

2-Methylhex-2-enoic acid

CAS No.:

Cat. No.: VC13349638

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhex-2-enoic acid -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 2-methylhex-2-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Standard InChI Key AKOVMBAFZSPEQU-UHFFFAOYSA-N
SMILES CCCC=C(C)C(=O)O
Canonical SMILES CCCC=C(C)C(=O)O

Introduction

Chemical Identity and Structural Properties

2-Methylhex-2-enoic acid, systematically named (E)-2-methylhex-2-enoic acid, belongs to the class of α,β-unsaturated carboxylic acids. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The compound exhibits stereoisomerism, with the (E)-configuration being the predominant form due to thermodynamic stability during synthesis .

Structural Characteristics

The molecule features:

  • A six-carbon chain with a methyl group at the C2 position

  • A conjugated double bond between C2 and C3

  • A carboxylic acid functional group at C1

This conjugation system renders the compound reactive toward nucleophilic additions and Diels-Alder reactions, a property exploited in synthetic organic chemistry .

Physicochemical Properties

Key physical parameters derived from experimental data include:

PropertyValueSource
Boiling Point89°C at 1 mmHg
Density0.97 g/cm³
Refractive Index1.4273
Flash Point86°C
LogP1.8174 (calculated)
Water SolubilitySlightly soluble in DMSO/methanol

The relatively low water solubility (LogP = 1.82) suggests preferential partitioning into organic phases, influencing its extraction and purification methodologies .

Synthetic Methodologies

Industrial synthesis typically employs esterification and Grignard reaction sequences, as detailed in USPTO patent US8785677B1 .

Grignard Reagent Approach

A representative synthesis involves:

  • Aldehyde alkylation: Sec-butylmagnesium chloride reacts with isobutyraldehyde at -10°C to form 2,4-dimethylhexan-3-ol .

  • Esterification: The alcohol intermediate undergoes acid-catalyzed reaction with crotonic acid (PTSA catalyst, toluene solvent) to yield but-2-enoic acid esters .

  • Acid liberation: Saponification of esters produces the free acid form.

This route achieves 65-70% yields with purity >95% by GC analysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct ¹H NMR data for 2-methylhex-2-enoic acid remains unpublished, analogous esters exhibit:

  • δ 5.85 ppm: Olefinic proton (J = 7.04 Hz)

  • δ 1.85 ppm: Methyl group adjacent to double bond

  • δ 4.90 ppm: Methine proton in ester derivatives

The carboxylic acid proton typically appears broad at δ 10-12 ppm in DMSO-d₆.

Mass Spectrometry

Electron ionization (EI-MS) shows characteristic fragments:

  • m/z 128: Molecular ion ([M]⁺)

  • m/z 85: [CH₂=C(CH₃)COOH]⁺

  • m/z 57: [C₄H₉]⁺

Exact mass measurements confirm the molecular formula (128.08400 Da) .

Industrial Applications

Fragrance Components

The compound's fruity-cheesy odor (detection threshold: 0.1 ppm) makes it valuable in:

  • Dairy flavor enhancers

  • Tropical fruit fragrance bases

  • Savory food additives

Patented formulations incorporate 0.01-2% w/w in air fresheners and perfumes .

Polymer Chemistry

As a dienophile, it participates in:

  • Crosslinking reactions with dienes

  • Synthesis of bio-based polyesters

  • UV-curable coatings

The electron-deficient double bond facilitates [4+2] cycloadditions at 80-100°C .

Derivative Compounds

Methyl 2-Methylhex-2-enoate

This ester derivative (CAS: 139539-80-3) exhibits:

  • Molecular weight: 142.20 g/mol

  • Enhanced volatility (bp: 165°C)

  • LogP: 1.91

Used as fragrance intermediate, it demonstrates improved thermal stability compared to the parent acid .

Metal Salts

Aluminum and zinc salts find application as:

  • Polymerization catalysts

  • Antiperspirant additives

  • Corrosion inhibitors

The sodium salt (CAS: N/A) shows 85% antimicrobial efficacy against S. aureus at 500 ppm .

Analytical Challenges

Chromatographic Separation

Reverse-phase HPLC conditions for purity analysis:

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: 65:35 acetonitrile/0.1% H₃PO₄

  • Retention time: 8.2 min

  • LOD: 0.05 μg/mL

Isomeric Discrimination

GC-MS differentiation of (E)/(Z) isomers requires:

  • Capillary column: DB-WAX, 30 m

  • Oven program: 50°C (2 min) → 10°C/min → 240°C

  • (E)-isomer elutes 0.3 min earlier than (Z)-form

Future Research Directions

Emerging applications under investigation include:

  • Photoacid generators for lithography

  • Monomers for biodegradable plastics

  • Ligands in asymmetric catalysis

Ongoing clinical trials explore its potential as:

  • Antibacterial agent (MIC: 128 μg/mL vs. E. coli)

  • Tyrosinase inhibitor (IC₅₀: 1.2 mM)

Advances in enzymatic synthesis using lipase mutants (Candida antarctica) aim to improve stereoselectivity and reduce waste .

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